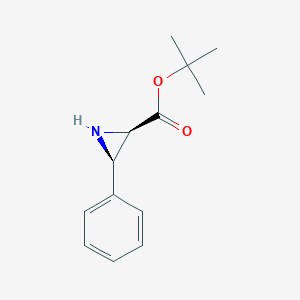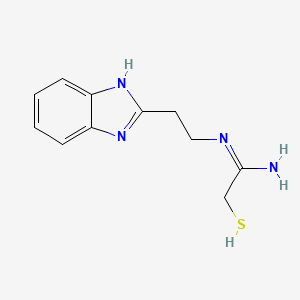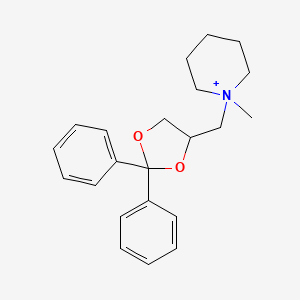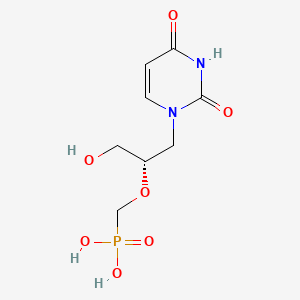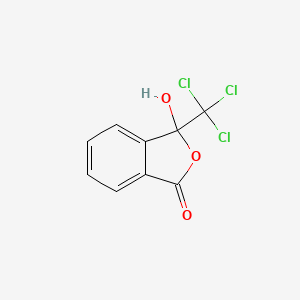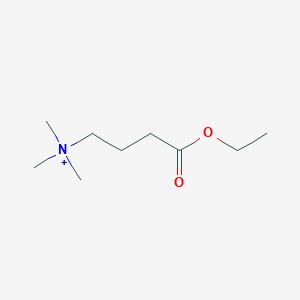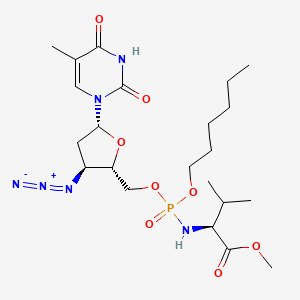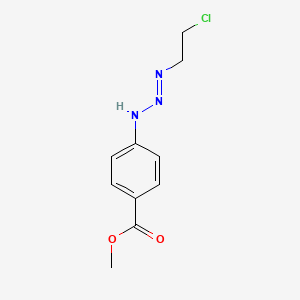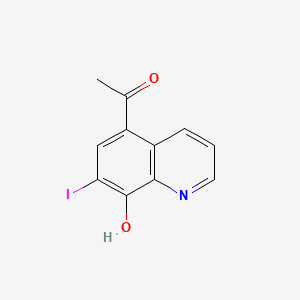
1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a hydroxy group, an iodine atom, and a quinoline ring, making it a compound of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone typically involves the iodination of 8-hydroxyquinoline followed by acetylation. A common synthetic route includes:
Iodination: 8-Hydroxyquinoline is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium to introduce the iodine atom at the 7-position.
Acetylation: The iodinated product is then reacted with acetic anhydride in the presence of a catalyst like pyridine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1-(8-Quinolinyl)ethanone.
Reduction: 1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanol.
Substitution: 1-(8-Hydroxy-7-substituted-5-quinolinyl)ethanone.
Scientific Research Applications
1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline structure.
Medicine: Explored for its antimicrobial and anticancer properties, leveraging the bioactivity of the quinoline and iodine moieties.
Industry: Utilized in the development of dyes and pigments, benefiting from its stable and vibrant coloration.
Mechanism of Action
The mechanism of action of 1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone in biological systems involves its interaction with cellular components:
Molecular Targets: It can bind to DNA and proteins, disrupting their normal function.
Pathways Involved: The compound may induce oxidative stress and interfere with cellular signaling pathways, leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the iodine and acetyl groups, used as an antimicrobial agent.
7-Iodoquinoline: Similar iodine substitution but lacks the hydroxy and acetyl groups.
1-(8-Hydroxy-5-quinolinyl)ethanone: Similar structure but without the iodine atom.
Uniqueness: 1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone stands out due to the combined presence of the hydroxy, iodine, and acetyl groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
40771-29-7 |
|---|---|
Molecular Formula |
C11H8INO2 |
Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-(8-hydroxy-7-iodoquinolin-5-yl)ethanone |
InChI |
InChI=1S/C11H8INO2/c1-6(14)8-5-9(12)11(15)10-7(8)3-2-4-13-10/h2-5,15H,1H3 |
InChI Key |
XHWRWDBCSAYROQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C2=C1C=CC=N2)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


